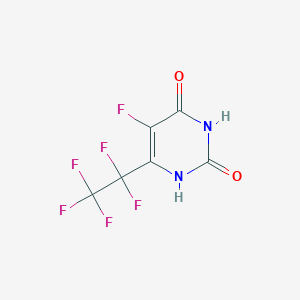
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, which are significant in various biological processes and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a fluorinating agent under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with pentafluoroethyl lithium in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Applications De Recherche Scientifique
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
6-Fluoropyrimidine: A simpler fluorinated pyrimidine with different biological activities.
Pentafluoropyridine: A fluorinated pyridine with applications in material science.
Uniqueness
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and pentafluoroethyl groups, which impart distinct electronic and steric properties. These features can enhance its stability, reactivity, and biological activity compared to other fluorinated pyrimidines.
Propriétés
Numéro CAS |
885-05-2 |
|---|---|
Formule moléculaire |
C6H2F6N2O2 |
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
5-fluoro-6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H2F6N2O2/c7-1-2(5(8,9)6(10,11)12)13-4(16)14-3(1)15/h(H2,13,14,15,16) |
Clé InChI |
OBUMIVDXVIZEQD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


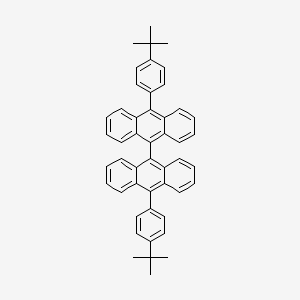

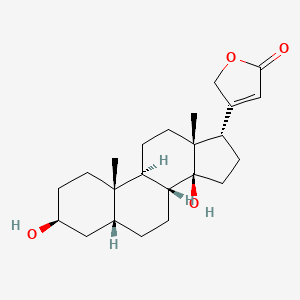

![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)




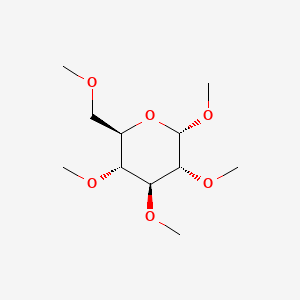
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
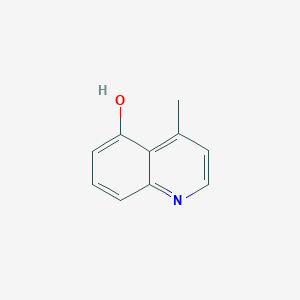
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

